

Pharmacological properties of TG693

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Compound of Interest		
Compound Name:	TG693	
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An In-depth Technical Guide to the Pharmacological Properties of **TG693**

This technical guide provides a comprehensive overview of the pharmacological properties of **TG693**, a selective inhibitor of CDC2-like kinase 1 (CLK1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of Duchenne muscular dystrophy (DMD).

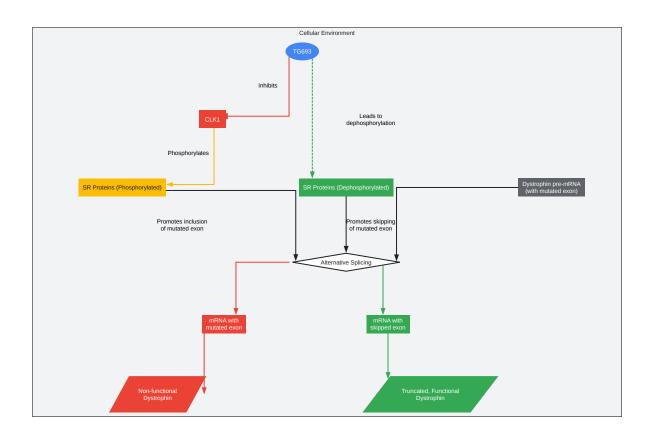
Introduction

TG693 is an orally active, small molecule inhibitor of CLK1.[1][2] It has been identified as a potent and selective ATP-competitive inhibitor.[3][4] The primary therapeutic application of **TG693** currently under investigation is for the treatment of Duchenne muscular dystrophy, where it acts to modulate alternative splicing of the dystrophin gene.[1][2][3]

Mechanism of Action

TG693 exerts its pharmacological effect by inhibiting CLK1, a kinase that plays a crucial role in the regulation of alternative splicing. CLKs phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[3] By inhibiting CLK1, **TG693** prevents the phosphorylation of SR proteins.[3][5] This dephosphorylation alters the association of SR proteins with pre-mRNA, leading to the modulation of alternative splicing.[3] In the context of DMD caused by specific mutations, **TG693** can induce the skipping of a mutated exon, resulting in the production of a truncated but still functional dystrophin protein.[3][6] Specifically, it has been shown to regulate the mutated exon 31 of the dystrophin gene.[1][2]





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Caption: Signaling pathway of TG693 in modulating dystrophin pre-mRNA splicing.

Pharmacological Data

The following tables summarize the key quantitative data available for TG693.

Table 1: In Vitro Potency and Selectivity



Parameter	Value	Description
IC50 (CLK1)	112.6 nM[4]	The half maximal inhibitory concentration against CLK1, indicating high potency.
Kinase Selectivity	>90% inhibition of Haspin[3][5]	TG693 shows significant inhibitory activity against Haspin kinase in addition to CLK1.
>70% inhibition of 4 out of 313 kinases[3][6]	Demonstrates a high degree of selectivity, with significant off-target effects on a small fraction of the tested kinome.	

Table 2: Cellular Activity

Parameter	Concentration	Effect	Cell Line
SRSF4 Phosphorylation Inhibition	5 μM[5]	Inhibition of phosphorylation of the SR protein SRSF4.	HeLa[5]
SRSF6 Phosphorylation Inhibition	10-20 μΜ[5]	Inhibition of phosphorylation of the SR protein SRSF6.	HeLa[5]
Dystrophin Protein Expression	10 μΜ	130% increase in truncated dystrophin expression.[6]	Immortalized DMD patient-derived cells[6]
20 μΜ	200% increase in truncated dystrophin expression.[6]	Immortalized DMD patient-derived cells[6]	

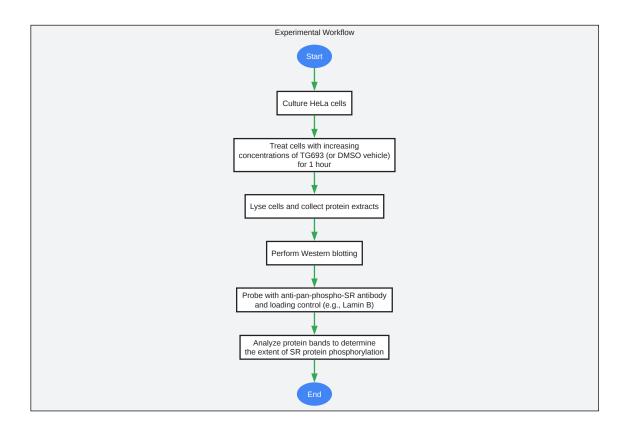
Experimental Protocols

Detailed methodologies for key experiments involving **TG693** are provided below.



Cellular SR Protein Phosphorylation Assay

This protocol is used to assess the ability of **TG693** to inhibit the phosphorylation of SR proteins in a cellular context.



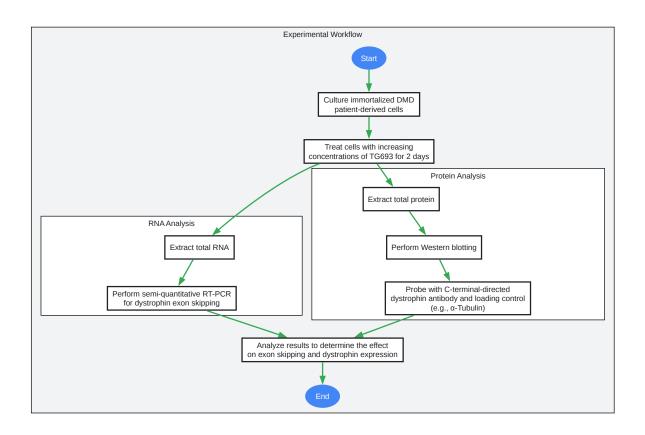
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Caption: Workflow for assessing SR protein phosphorylation.

Dystrophin Exon Skipping and Protein Expression in Patient-Derived Cells

This protocol evaluates the efficacy of **TG693** in inducing exon skipping and restoring dystrophin protein expression in cells derived from DMD patients.





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Caption: Workflow for dystrophin exon skipping and protein expression analysis.

Preclinical Safety

Initial preclinical studies have provided some insights into the safety profile of **TG693**. In vivo experiments in mice demonstrated that oral administration of **TG693** led to a decrease in SR protein phosphorylation in muscle tissue.[3] Importantly, no apparent acute toxicity was observed in rats at doses up to 100 mg/kg administered orally.[3][6] Further preclinical studies in various animal models are necessary to fully characterize the safety and toxicology profile of **TG693** before clinical application.[5][6]

Conclusion

TG693 is a promising, orally active CLK1 inhibitor with a well-defined mechanism of action that involves the modulation of alternative splicing. Its high potency and selectivity, coupled with



demonstrated efficacy in cellular models of Duchenne muscular dystrophy, underscore its therapeutic potential. The available data on its cellular activity and initial safety profile warrant further investigation and development of **TG693** as a novel treatment for DMD and potentially other diseases driven by splicing dysregulation.

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